molecular formula C10H20O B1147771 (Z)-dec-2-en-1-ol CAS No. 4194-71-2

(Z)-dec-2-en-1-ol

Cat. No.: B1147771
CAS No.: 4194-71-2
M. Wt: 156.267
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-dec-2-en-1-ol, also known as cis-2-Decen-1-ol, is an organic compound with the molecular formula C10H20O. It is a primary alcohol with a double bond in the cis configuration at the second carbon atom. This compound is part of the family of unsaturated fatty alcohols and is used in various applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-dec-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-Decenal, which can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of 2-Decenoic acid or its esters. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(Z)-dec-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-dec-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-dec-2-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

(Z)-dec-2-en-1-ol can be compared with other similar compounds, such as:

This compound is unique due to its cis configuration, which imparts specific chemical properties and reactivity that distinguish it from its trans isomer and other related compounds .

Properties

IUPAC Name

(Z)-dec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPYYRPCXHTOQZ-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22104-80-9
Record name 2-Decen-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-decenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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Q & A

Q1: What is the significance of (Z)-dec-2-en-1-ol in the study?

A1: The provided research paper focuses on the development of a nickel-catalyzed method for 1,4-hydroboration of 1,3-dienes. This method allows for the synthesis of valuable (Z)-allylboronate esters. this compound is not directly discussed in the paper, and its role in this specific research is unclear. The paper focuses on the reaction methodology and scope using various 1,3-dienes as starting materials, not on the application or further reactions of the synthesized (Z)-allylboronate esters.

Q2: Can the nickel-catalyzed 1,4-hydroboration method be applied to synthesize compounds structurally similar to this compound?

A2: While the paper doesn't directly address the synthesis of this compound itself, the methodology described could potentially be adapted to synthesize structurally similar compounds. The researchers demonstrate the versatility of their method by applying it to a range of 1,3-dienes, achieving high stereoselectivity in the formation of the (Z)-allylboronate esters []. Further investigation would be required to determine the specific reaction conditions and feasibility of synthesizing compounds structurally similar to this compound using this nickel-catalyzed 1,4-hydroboration approach.

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